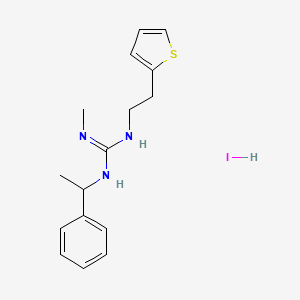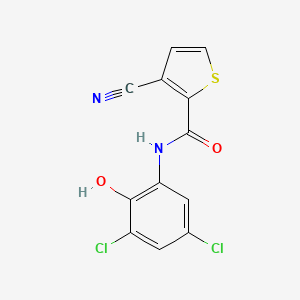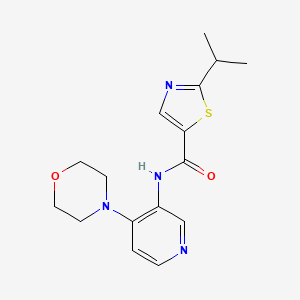
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a guanidine derivative that has been studied extensively for its ability to interact with various biological targets.
Mechanism of Action
The exact mechanism of action of 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is not fully understood. However, it is believed to interact with various biological targets, including voltage-gated calcium channels, NMDA receptors, and GABA receptors. These interactions may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce pain by modulating the activity of pain-sensing neurons in the spinal cord.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its biological targets, making it a useful tool for studying their function. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo experiments. One limitation of using 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is its limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease and neuropathic pain. Additionally, further studies are needed to fully understand its mechanism of action and to identify other biological targets that it may interact with. Finally, the development of new synthesis methods that improve yield and purity may further facilitate its use in scientific research.
In conclusion, 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its high potency and selectivity, combined with its low toxicity, make it a useful tool for studying various biological targets. Future research on this compound may lead to the development of new treatments for neurological disorders and other conditions.
Synthesis Methods
The synthesis method for 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide involves the reaction of 2-thiopheneethylamine with 2-methyl-1-(1-phenylethyl)guanidine in the presence of hydroiodic acid. The product obtained is a hydroiodide salt of 2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine. This synthesis method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been studied for its potential use in the treatment of neuropathic pain, Parkinson's disease, and other neurological disorders.
properties
IUPAC Name |
2-methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3S.HI/c1-13(14-7-4-3-5-8-14)19-16(17-2)18-11-10-15-9-6-12-20-15;/h3-9,12-13H,10-11H2,1-2H3,(H2,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XILOQKJHVKSYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=NC)NCCC2=CC=CS2.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22IN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(1-phenylethyl)-3-(2-thiophen-2-ylethyl)guanidine;hydroiodide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclobutyl-N-[4-fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7682172.png)
![3-[1-(2-Methoxy-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]-5-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7682173.png)

![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)

![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682201.png)
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)
![Methyl 5-[[4-(2,6-difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]methyl]-3-methylfuran-2-carboxylate](/img/structure/B7682214.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7682222.png)
![5-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyridine-2,5-dicarboxamide](/img/structure/B7682227.png)
![[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]-(2,2,6-trimethylmorpholin-4-yl)methanone](/img/structure/B7682253.png)
![N-[4-(diethylcarbamoyl)phenyl]-2-(ethylamino)pyridine-4-carboxamide](/img/structure/B7682262.png)
![1-(1-Methylpyrazol-4-yl)-3-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]piperidin-2-one](/img/structure/B7682276.png)